molecular formula C13H19NO4 B14352461 7-Nitrotrideca-4,9-diene-2,12-dione CAS No. 90341-46-1

7-Nitrotrideca-4,9-diene-2,12-dione

Cat. No.: B14352461
CAS No.: 90341-46-1
M. Wt: 253.29 g/mol
InChI Key: ZZBHLLFPRWNGAL-UHFFFAOYSA-N
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Description

7-Nitrotrideca-4,9-diene-2,12-dione is an organic compound with the molecular formula C13H19NO4. It features a nitro group and two ketone functionalities, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitrotrideca-4,9-diene-2,12-dione typically involves the nitration of trideca-4,9-diene-2,12-dione. This can be achieved through the reaction of trideca-4,9-diene-2,12-dione with nitric acid under controlled conditions to introduce the nitro group at the 7th position .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, concentration of nitric acid, and reaction time, are optimized to maximize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Nitrotrideca-4,9-diene-2,12-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Nitrotrideca-4,9-diene-2,12-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Nitrotrideca-4,9-diene-2,12-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The pathways involved may include oxidative stress and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    7-Nitrotrideca-4,9-diene-2,12-dione: Contains a nitro group and two ketone functionalities.

    Trideca-4,9-diene-2,12-dione: Lacks the nitro group but has similar diene and ketone functionalities.

    7-Aminotridodeca-4,9-diene-2,12-dione: Contains an amino group instead of a nitro group.

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

90341-46-1

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

7-nitrotrideca-4,9-diene-2,12-dione

InChI

InChI=1S/C13H19NO4/c1-11(15)7-3-5-9-13(14(17)18)10-6-4-8-12(2)16/h3-6,13H,7-10H2,1-2H3

InChI Key

ZZBHLLFPRWNGAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC=CCC(CC=CCC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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